Benzethonium

Description

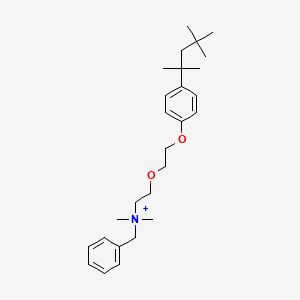

Structure

3D Structure

Properties

IUPAC Name |

benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42NO2/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23/h8-16H,17-22H2,1-7H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYLLGKDQZGJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42NO2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046984 | |

| Record name | Benzethonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 167 | |

| Record name | Benzethonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10172-60-8 | |

| Record name | Benzethonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010172608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzethonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzethonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZETHONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VU15B70BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

158-163 | |

| Details | MSDS | |

| Record name | Benzethonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Technical Guide to the Chemical and Physical Properties of Benzethonium Chloride

Abstract

This technical guide provides a comprehensive examination of the chemical and physical properties of benzethonium chloride (CAS 121-54-0), a synthetic quaternary ammonium salt widely utilized for its surfactant, antiseptic, and anti-infective capabilities.[1] As a cationic detergent, its mechanism of action is rooted in the disruption of microbial cell membranes, conferring broad-spectrum activity against a range of bacteria, fungi, and viruses.[2][3][4] This document consolidates critical data on its chemical identity, physicochemical characteristics, spectroscopic profile, and stability. Furthermore, it details established analytical methodologies for its quantification and discusses its principal applications in pharmaceutical and research settings, offering a foundational resource for professionals in drug development and chemical research.

Chemical Identity and Structure

This compound chloride is a quaternary ammonium salt characterized by a positively charged nitrogen atom covalently bonded to four carbon atoms.[1] This structure includes a lipophilic portion, comprising a diisobutylphenoxyethoxyethyl group, and a hydrophilic cationic head, which includes a benzyl group and two methyl groups.[3] This amphipathic nature is fundamental to its function as a surfactant and antimicrobial agent.

-

IUPAC Name: benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium chloride[3][5]

-

Synonyms: Hyamine 1622, Phemerol chloride, Solamine[2][6][7]

Below is a diagram illustrating the chemical structure of this compound chloride.

Caption: Chemical structure of this compound chloride.

Physicochemical Properties

The physical and chemical properties of this compound chloride are summarized in the table below. It typically presents as an odorless, white crystalline solid with a very bitter taste.[2][3] It is stable under normal conditions but is known to be hygroscopic and light-sensitive.[2]

| Property | Value | Source(s) |

| Appearance | White or yellow-white crystals or powder. | [2][8][11] |

| Odor | Odorless or mild odor. | [2][3] |

| Melting Point | 158 - 166 °C | [2][12][13] |

| Water Solubility | Soluble; 1-5 g/100 mL at 18 °C. Freely soluble. | [1][2][3][13][14] |

| Solubility in Organic Solvents | Soluble in acetone, alcohol, chloroform, and methanol. Slightly soluble in ether. | [3][13] |

| pH | 5.5 - 7.5 (in a 1% aqueous solution). | [2][12] |

| logP (Octanol/Water) | 1.08 - 4.0 | [2][3] |

| Vapor Pressure | <0.001 hPa at 25 °C. | [10][12] |

| Bulk Density | ~440 kg/m ³ | [2][10][12] |

| Hygroscopicity | Hygroscopic. | [2] |

A study on the solubility of this compound chloride in various pure solvents found that solubility increases with temperature. The highest solubility was observed in methanol, followed by acetic acid, ethanol, and propanol, with the lowest solubility in water.[15][16][17]

Spectroscopic Profile

Spectroscopic analysis is essential for the identification, structural elucidation, and quantification of this compound chloride.

UV-Visible Spectroscopy

In aqueous solutions, this compound chloride exhibits characteristic UV absorption maxima. A diluted solution shows absorption maxima between 262-264 nm, 268-270 nm, and 274-276 nm.[18] The specific absorption wavelength can be influenced by the solvent and pH.[19] For quantitative analysis in disinfectants, a wavelength of 268 nm has been successfully used.[20]

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound chloride provides confirmation of its functional groups. Key peaks corresponding to its molecular structure can be identified, which is useful for qualitative analysis and identity confirmation.[13][21][22][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of this compound chloride.[3][24] Proton NMR can be used to quantify the compound in commercial formulations, even without suppression of the water resonance, by using a coaxial insert with a reference standard.[25]

Mechanism of Antimicrobial Action

This compound chloride's efficacy as an antiseptic and disinfectant stems from its nature as a cationic surfactant.[6][26] Its primary mode of action involves the disruption of microbial cell membranes.[27] The positively charged cationic head of the molecule electrostatically interacts with the negatively charged components of the microbial cell surface. The long, hydrophobic alkyl tail then penetrates the lipid bilayer, compromising the membrane's structural integrity. This leads to the leakage of essential intracellular components, such as potassium ions and nucleotides, ultimately resulting in cell lysis and death.[27]

Caption: Mechanism of this compound chloride antimicrobial action.

Analytical Methodologies & Protocols

Accurate quantification of this compound chloride is critical for formulation development, quality control, and regulatory compliance.

Protocol: Titrimetric Assay

This is a classic and reliable method for determining the purity of this compound chloride raw material.[14]

Principle: The assay involves the titration of this compound chloride with a standardized solution of sodium tetraphenylboron, which forms a precipitate with the quaternary ammonium cation. An indicator, such as methyl orange, is used to detect the endpoint.[14]

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 0.2 g of previously dried this compound chloride.

-

Dissolution: Dissolve the sample in 75 mL of water.

-

pH Adjustment: Adjust the pH of the solution to 2.6-3.4 using diluted hydrochloric acid.

-

Indicator: Add 1 drop of methyl orange indicator solution.

-

Titration: Titrate with 0.02 mol/L sodium tetraphenylboron volumetric solution until the solution develops a red color.[14]

-

Calculation: The concentration of this compound chloride is calculated based on the volume of titrant used, where each mL of 0.02 mol/L sodium tetraphenylboron is equivalent to 8.962 mg of C₂₇H₄₂ClNO₂.[14]

Protocol: UV-Visible Spectrophotometric Analysis

This method is suitable for quantifying this compound chloride in various formulations, such as disinfectants or pharmaceutical preparations.[20][28]

Principle: The method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. The absorbance of a this compound chloride solution is measured at its wavelength of maximum absorbance (λmax).

Caption: Workflow for UV-Visible spectrophotometric analysis.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of this compound chloride reference standard of known concentration in a suitable solvent (e.g., deionized water).

-

Calibration Curve: Create a series of calibration standards by serially diluting the stock solution to cover a linear concentration range (e.g., 1-5 µg/mL).[28]

-

Sample Preparation: Accurately dilute the formulated product to be tested so that its expected concentration falls within the range of the calibration curve.

-

Spectrophotometry: Measure the absorbance of each calibration standard and the sample solution at the predetermined λmax (e.g., 268 nm) against a solvent blank.[20]

-

Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the sample by interpolating its absorbance value on the curve using linear regression analysis.[28]

Stability, Storage, and Incompatibilities

Stability: this compound chloride is stable, but it is hygroscopic and sensitive to light.[2] Aqueous solutions are stable for extended periods.

Storage: It should be stored in tight, light-resistant containers in a cool, dark place, with recommended temperatures between 15°C and 25°C.[10][12]

Incompatibilities: As a cationic surfactant, this compound chloride is incompatible with soap and anionic detergents.[2] It is also incompatible with strong oxidizing agents, nitrates, and acids, which can cause it to precipitate from aqueous solutions at concentrations greater than 2%.[2][3]

Conclusion

This compound chloride is a versatile quaternary ammonium compound with well-defined chemical and physical properties that underpin its widespread use as an antimicrobial agent and preservative. Its amphipathic structure, solubility profile, and reactivity are key to its function and formulation. The analytical methods detailed herein, including titrimetry and UV-Vis spectrophotometry, provide robust means for quality control and research. A thorough understanding of its properties, stability, and incompatibilities is essential for its effective and safe application by researchers and drug development professionals.

References

-

Wikipedia. (n.d.). This compound chloride. Retrieved from [Link]

-

IndiaMART. (n.d.). This compound Chloride - High Purity Certified Reference Material. Retrieved from [Link]

-

Slate. (2025, March 26). What is this compound Chloride? Cosmetic usage, properties, and regulatory insights. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound Chloride. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzalkonium chloride. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Uv-Vis Spectrum of this compound Chloride. Retrieved from [Link]

-

SoleChem Chemicals. (2023, August 8). This compound Chloride Supplier in Europe. Retrieved from [Link]

-

Ghumara, R., Patel, C., Bhatt, K., Kundariya, D., & Vaghani, H. (2023). Solubility and Thermodynamics Profile of this compound Chloride in Pure and Binary Solvents at Different Temperatures. ACS Omega. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound chloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Ghumara, R., Patel, C., Bhatt, K., Kundariya, D., & Vaghani, H. (2023). Solubility and Thermodynamics Profile of this compound Chloride in Pure and Binary Solvents at Different Temperatures. ACS Omega. Retrieved from [Link]

-

ACS Publications. (2023, April 14). Solubility and Thermodynamics Profile of this compound Chloride in Pure and Binary Solvents at Different Temperatures. ACS Omega. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Part I / this compound Chloride Solution. Retrieved from [Link]

-

Saccharomyces Genome Database. (n.d.). Chemical: this compound chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound chloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound chloride - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Loba Chemie. (n.d.). BENZALKONIUM CHLORIDE | 63449-41-2. Retrieved from [Link]

-

ResearchGate. (n.d.). 1D proton NMR spectrum of benzalkonium chloride dissolved in 99.9% D2O.... Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / this compound Chloride Solution. Retrieved from [Link]

-

Defence Science and Technology Organisation. (2012). Determination of Benzalkonium Chloride in Commercial Disinfectant Formulations by Quantitative NMR Spectroscopy. Retrieved from [Link]

-

Chemsrc. (2025, August 20). Benzalkonium chloride | CAS#:8001-54-5. Retrieved from [Link]

-

ResearchGate. (2014). method development and validation of benzalkonium chloride in marketed formulation by uv-visible spectrophotometry using silver nitrate and eosin solution. Retrieved from [Link]

-

PubMed. (2022, September 19). Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrophotometric Determination of Benzalkonium Chloride using Sulfonphthaleins. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Reagecon. (n.d.). This compound Chloride 0.004M | European Pharmacopoeia (EP). Retrieved from [Link]

Sources

- 1. This compound chloride - Wikipedia [en.wikipedia.org]

- 2. This compound chloride | 121-54-0 [chemicalbook.com]

- 3. This compound Chloride | C27H42ClNO2 | CID 8478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound chloride | SGD [yeastgenome.org]

- 5. 105381000 [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound Chloride - High Purity Certified Reference Material at Best Price in Mumbai [nacchemical.com]

- 9. solechem.eu [solechem.eu]

- 10. This compound chloride for synthesis 121-54-0 [sigmaaldrich.com]

- 11. slate.greyb.com [slate.greyb.com]

- 12. This compound chloride CAS 121-54-0 | 843983 [merckmillipore.com]

- 13. This compound chloride USP/Ph.Eur 1KG - Actylis Lab [actylislab.com]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. Solubility and Thermodynamics Profile of this compound Chloride in Pure and Binary Solvents at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 19. Uv-Vis Spectrum of this compound Chloride | SIELC Technologies [sielc.com]

- 20. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. spectrabase.com [spectrabase.com]

- 22. This compound chloride(121-54-0) IR Spectrum [chemicalbook.com]

- 23. spectrabase.com [spectrabase.com]

- 24. spectrabase.com [spectrabase.com]

- 25. dst.defence.gov.au [dst.defence.gov.au]

- 26. This compound | C27H42NO2+ | CID 2335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Purification of Benzethonium Chloride

Introduction

Benzethonium chloride (N-Benzyl-N,N-dimethyl-2-{2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy}ethan-1-aminium chloride) is a synthetic quaternary ammonium salt renowned for its potent antimicrobial and surfactant properties.[1][2] As a cationic detergent, it exhibits a broad spectrum of activity against bacteria, fungi, and viruses, making it an indispensable ingredient in pharmaceutical formulations, topical antiseptics, and cosmetic preservatives.[3][4] Its molecular structure, featuring a positively charged nitrogen center, a long hydrophobic alkyl chain, and an aromatic moiety, underpins its efficacy and diverse applications.[3][4]

This technical guide provides a comprehensive, field-proven overview of the synthesis and purification of this compound chloride. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and strategic decisions behind the process, offering researchers, scientists, and drug development professionals the authoritative grounding necessary for successful laboratory and scale-up operations.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The industrial synthesis of this compound chloride is a well-established, multi-step process that builds the molecule sequentially. The core strategy involves three primary chemical transformations: etherification to construct the phenoxy-ethoxy-ethyl backbone, amination to introduce the tertiary amine functionality, and finally, quaternization to form the target cationic compound. Each step is designed to produce a stable intermediate that can be purified before proceeding, ensuring high fidelity and yield in the final product.

The overall transformation begins with two key precursors: 4-(1,1,3,3-tetramethylbutyl)phenol and β,β'-dichlorodiethyl ether. Through a series of nucleophilic substitution reactions, these are converted into the final product.

Caption: High-level workflow for the synthesis of this compound Chloride.

Section 2: Step-by-Step Synthesis Protocol

This section details the discrete stages of the synthesis, emphasizing the causality behind reagent choices and reaction conditions.

Part 2.1: Synthesis of Intermediate I via Williamson Ether Synthesis

The first critical step is the formation of the ether linkage. This is a classic Williamson ether synthesis, where a deprotonated phenol (phenoxide) acts as a nucleophile.

-

Principle: 4-(1,1,3,3-tetramethylbutyl)phenol is a weak acid. The addition of a strong base, such as sodium hydroxide or potassium hydroxide, is essential to deprotonate the phenolic hydroxyl group.[5] This generates a highly nucleophilic phenoxide anion. The anion then attacks one of the primary carbons of β,β'-dichlorodiethyl ether in an SN2 reaction, displacing a chloride ion and forming the ether bond. Using an excess of the dichloro-ether can favor the mono-substituted product.

Protocol:

-

Charge a suitable reaction vessel with 4-(1,1,3,3-tetramethylbutyl)phenol and a basic catalyst (e.g., sodium hydroxide).[1][6]

-

Heat the reaction mixture under controlled temperature and agitation to facilitate the condensation reaction. The exact temperature and time will depend on the specific catalyst and solvent system used.

-

Upon reaction completion (monitored by a suitable technique like TLC or GC), the mixture is cooled.

-

The resulting product, 2-[2-[4-(1,1,3,3-tetramethylbutyl) phenoxy]ethoxy]ethyl chloride, is typically isolated through aqueous workup to remove the base and any salts, followed by removal of excess reactants.

Part 2.2: Synthesis of Intermediate II - The Tertiary Amine

The chloro-intermediate is now converted to the tertiary amine, which will be the direct precursor to the final product.

-

Principle: This step involves another nucleophilic substitution, where dimethylamine attacks the terminal primary carbon of the ethyl chloride moiety, displacing the remaining chloride ion. The reaction is typically performed under alkaline conditions to neutralize the HCl byproduct that would otherwise form a salt with the amine, thereby ensuring the amine remains a free nucleophile.[1][6]

Protocol:

-

The crude or purified 2-[2-[4-(1,1,3,3-tetramethylbutyl) phenoxy]ethoxy]ethyl chloride is dissolved in a suitable solvent.

-

The solution is treated with an excess of dimethylamine under alkaline conditions.[6][7]

-

The reaction is heated to ensure a sufficient reaction rate.

-

After the reaction is complete, the mixture is worked up to remove salts and excess dimethylamine.

-

Critical Self-Validation Step: The resulting tertiary amine, N,N-dimethyl-2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethanamine, must be purified before proceeding.[1][6] Fractional distillation under vacuum is the method of choice. This step is crucial because it removes non-volatile impurities and unreacted starting materials that could interfere with the final quaternization step and contaminate the final product.

Part 2.3: Final Quaternization via Menshutkin Reaction

This is the final bond-forming step, creating the permanently charged quaternary ammonium cation.

-

Principle: The reaction between the purified tertiary amine and benzyl chloride is known as the Menshutkin reaction.[8] The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the benzylic carbon of benzyl chloride. This carbon is an excellent electrophile due to the electron-withdrawing nature of the adjacent chlorine atom. The result is the formation of a new nitrogen-carbon bond and the displacement of the chloride ion, which becomes the counter-ion for the newly formed quaternary ammonium cation.[8] As an ionic salt, this compound chloride has significantly lower solubility in many organic solvents compared to its non-ionic precursors, causing it to precipitate out of the reaction mixture, which provides a convenient method for initial isolation.[6][7]

Protocol:

-

The purified tertiary amine is dissolved in a suitable organic solvent, such as toluene or acetone.[6]

-

Benzyl chloride is added to the solution, typically in a stoichiometric or slight excess amount.

-

The mixture is stirred at a controlled temperature (e.g., 115°C) for several hours to ensure complete reaction.[6]

-

As the reaction progresses, the this compound chloride product will precipitate as a solid.

-

Once the reaction is complete, the mixture is cooled to maximize precipitation.

-

The crude solid is collected by filtration.

Section 3: Purification of this compound Chloride

Achieving the high purity required for pharmaceutical and cosmetic applications (>99%) necessitates a robust purification step.[9] Recrystallization is the standard and most effective method.

Part 3.1: The Principle of Recrystallization

Recrystallization is a purification technique based on differential solubility. The ideal solvent is one in which the target compound is highly soluble at an elevated temperature but poorly soluble at a low temperature. Impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization).

Part 3.2: Detailed Recrystallization Protocol

Acetone is a commonly cited and effective solvent for the recrystallization of this compound chloride.[6]

Protocol:

-

Transfer the filtered crude this compound chloride solid into a clean reaction vessel.

-

Add a sufficient volume of acetone and heat the mixture to reflux with stirring until the solid is completely dissolved.[6]

-

Once dissolved, the solution is slowly cooled to room temperature, and then further chilled (e.g., in an ice bath) to induce crystallization. Slow cooling is paramount for the formation of large, pure crystals.

-

Allow sufficient time for crystallization to complete.

-

The purified crystals are collected using suction filtration, separating them from the impurity-rich mother liquor.

-

The collected filter cake is washed with a small amount of cold acetone to remove any adhering mother liquor.

-

The final product is dried under vacuum at a controlled temperature (e.g., 60°C) to remove all residual solvent, yielding high-purity this compound chloride as a white crystalline powder.[9]

Caption: Purification and isolation workflow for this compound Chloride.

Section 4: Quality Control and Process Parameters

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final product. The process parameters must be carefully controlled to ensure reproducibility and high yield.

Data Presentation: Process Parameters

The following table summarizes typical parameters for a laboratory-scale synthesis.

| Parameter | Step 1: Etherification | Step 2: Amination | Step 3: Quaternization | Purification |

| Key Reagents | 4-(1,1,3,3-tetramethylbutyl)phenol, β,β'-dichlorodiethyl ether, Base | Chloro-intermediate, Dimethylamine | Tertiary amine, Benzyl chloride | Crude this compound Chloride |

| Solvent | Varies (or neat) | Varies | Toluene[6] | Acetone[6] |

| Temperature | Elevated | Elevated | ~115 °C[6] | Reflux, then cool |

| Reaction Time | Several hours | Several hours | ~7 hours[6] | N/A |

| Key Operation | Condensation | Amination | Quaternization | Recrystallization |

Data Presentation: Analytical Characterization

| Analytical Method | Purpose | Typical Result/Specification |

| HPLC | Purity assessment and quantification.[10][11] | >99% Purity |

| Titration | Assay of total quaternary ammonium content.[12] | Conforms to pharmacopeial standards (e.g., USP) |

| FT-IR Spectroscopy | Structural confirmation, identification of functional groups.[13][14] | Spectrum matches reference standard |

| NMR Spectroscopy | Definitive structural elucidation.[14] | Proton and Carbon spectra confirm molecular structure |

| Melting Point | Identity and purity check. | 158 - 164 °C[2][15] |

| Karl Fischer Titration | Determination of water content.[12] | Typically <5%[15] |

| Residue on Ignition | Measures inorganic impurities. | <0.1%[15] |

Conclusion

The synthesis and purification of this compound chloride is a systematic process rooted in fundamental principles of organic chemistry. Success hinges on a thorough understanding of the reaction mechanisms—from the initial nucleophilic attack of the phenoxide to the final quaternization of the tertiary amine—and the meticulous execution of purification protocols. By carefully controlling reaction parameters and validating each stage with appropriate analytical methods, researchers and manufacturers can consistently produce high-purity this compound chloride that meets the stringent requirements for its use in critical pharmaceutical and consumer applications.

References

-

SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. TSI Journals. [Link]

-

How are quaternary ammonium compounds synthesized? Quora. [Link]

-

Quaternary ammonium cation. Wikipedia. [Link]

-

Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. [Link]

-

SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. ResearchGate. [Link]

-

Benzalkonium Chloride USP Testing. SGS PSI - Polymer Solutions. [Link]

-

HPLC MS Method for Analysis of Benzalkonium Chloride on Primesep SB Column. SIELC Technologies. [Link]

-

A Process For The Manufacture Of this compound Chloride. Quick Company. [Link]

-

This compound Chloride Catalyzed one Pot Synthesis of 2,4,5-Trisubstituted Imidazoles and 1,2,4,5-Tetrasubstituted Imidazoles in Aqueous Ethanol As A Green Solvent. Oriental Journal of Chemistry. [Link]

-

Development and validation of a rapid ultra-high performance liquid chromatography method for the assay of Benzalkonium Chloride using a quality-by-design approach. Apex Chromatography. [Link]

-

Determination of this compound chloride in anthrax vaccine adsorbed by HPLC. PubMed. [Link]

-

This compound Chloride. CD Formulation. [Link]

- CN104086382A - Method for preparing this compound chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene.

-

Benzalkonium Chloride Disinfectant Solution Production Process. MCB Books. [Link]

- CN106946717A - Benzalkonium chloride monomer synthesis technique.

-

This compound Chloride | C27H42ClNO2 | CID 8478. PubChem. [Link]

-

Part I / this compound Chloride Solution. The Japanese Pharmacopoeia. [Link]

-

How do you extract benzalkonium chloride? Phenomenex. [Link]

-

Ethanamine, N,N-dimethyl-2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]- | C20H35NO2 | CID 79514. PubChem. [Link]

-

This compound Chloride Tincture USP 2025. USP-NF. [Link]

-

This compound chloride. Wikipedia. [Link]

Sources

- 1. This compound Chloride | C27H42ClNO2 | CID 8478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds [mdpi.com]

- 4. This compound chloride - Wikipedia [en.wikipedia.org]

- 5. A Process For The Manufacture Of this compound Chloride [quickcompany.in]

- 6. This compound chloride synthesis - chemicalbook [chemicalbook.com]

- 7. This compound Chloride - CD Formulation [formulationbio.com]

- 8. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 9. CN106946717A - Benzalkonium chloride monomer synthesis technique - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Determination of this compound chloride in anthrax vaccine adsorbed by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. polymersolutions.com [polymersolutions.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound Chloride Catalyzed one Pot Synthesis of 2,4,5-Trisubstituted Imidazoles and 1,2,4,5-Tetrasubstituted Imidazoles in Aqueous Ethanol As A Green Solvent – Oriental Journal of Chemistry [orientjchem.org]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

The Core Antimicrobial Mechanism of Benzethonium Chloride: A Technical Guide for Researchers

This guide provides an in-depth exploration of the antimicrobial mechanism of benzethonium chloride, a potent quaternary ammonium compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to deliver a detailed understanding of the molecular interactions and cellular consequences of microbial exposure to this widely used biocide. Herein, we dissect the physicochemical properties that drive its efficacy, detail the multifaceted assault on microbial cells, and provide robust experimental protocols for its evaluation.

Introduction: The Molecular Architecture of a Potent Antimicrobial

This compound chloride is a synthetic quaternary ammonium salt. Its structure is characterized by a positively charged quaternary nitrogen atom, which is covalently bonded to two methyl groups, a benzyl group, and a long hydrophobic alkyl chain with a terminal phenoxy-ethoxy-ethyl group. This amphiphilic nature, possessing both a hydrophilic (cationic head) and a lipophilic (alkyl tail) region, is the cornerstone of its antimicrobial activity.[1][2] This dual characteristic allows it to readily interact with the predominantly negatively charged and lipid-rich surfaces of microbial cells.[1][3]

The Primary Mechanism of Action: Catastrophic Membrane Disruption

The principal mode of antimicrobial action for this compound chloride is the rapid and irreversible disruption of the microbial cell membrane.[1][2][3] This process can be understood as a sequence of events, each contributing to the ultimate demise of the microorganism.

Electrostatic Adsorption and Binding

The initial interaction is governed by electrostatic forces. The positively charged quaternary ammonium head of this compound chloride is attracted to and binds with high affinity to the negatively charged components of the microbial cell envelope.[1][2] In Gram-positive bacteria, these include teichoic and lipoteichoic acids, while in Gram-negative bacteria, the primary targets are the lipopolysaccharides (LPS) of the outer membrane.[2]

Hydrophobic Intercalation and Membrane Fluidization

Following initial binding, the long, hydrophobic alkyl chain of the this compound chloride molecule penetrates and intercalates into the lipid bilayer of the cell membrane.[1][3] This insertion is driven by hydrophobic interactions with the fatty acid chains of the membrane phospholipids. The presence of these foreign molecules disrupts the highly ordered structure of the membrane, leading to an increase in membrane fluidity and a loss of its structural integrity.

Permeability Alteration and Leakage of Intracellular Contents

The disorganization of the lipid bilayer creates pores and channels in the membrane, leading to a significant increase in its permeability.[1][3] This compromises the membrane's critical function as a selective barrier. Essential low molecular weight cytoplasmic constituents, such as potassium ions, nucleotides, and amino acids, leak out of the cell, while extracellular substances can freely enter.[1][3] This uncontrolled exchange disrupts the delicate osmotic balance and electrochemical gradients necessary for cellular function.

Loss of Membrane Potential and Cellular Energetics

The cytoplasmic membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for processes such as ATP synthesis, nutrient transport, and motility. The leakage of ions caused by this compound chloride dissipates this membrane potential, leading to a rapid cessation of cellular energy production and other essential metabolic activities.

Below is a diagram illustrating the sequential mechanism of membrane disruption by this compound chloride.

Caption: Sequential mechanism of microbial membrane disruption by this compound chloride.

Secondary Antimicrobial Actions: A Multi-pronged Attack

While membrane disruption is the primary lethal event, this compound chloride also exerts its antimicrobial effects through secondary mechanisms that further contribute to cell death.

Protein Denaturation and Enzyme Inhibition

Upon gaining entry into the cytoplasm, this compound chloride can interact with and denature cellular proteins, including essential enzymes.[1][3] By disrupting the delicate balance of hydrophobic and electrostatic interactions that maintain the tertiary and quaternary structures of proteins, it inactivates their biological function.[1] This leads to the cessation of critical metabolic pathways.

Interference with Nucleic Acids

There is also evidence to suggest that this compound chloride can interact with nucleic acids, potentially interfering with DNA replication and transcription.[1] While the precise mechanism is not as well-elucidated as its effects on the cell membrane, this interaction would prevent microbial proliferation.[1]

Spectrum of Antimicrobial Activity

This compound chloride exhibits a broad spectrum of activity against a wide range of microorganisms.[4][5][6][7]

| Microorganism Type | General Susceptibility | Examples |

| Gram-Positive Bacteria | Highly Susceptible | Staphylococcus aureus, Streptococcus pyogenes |

| Gram-Negative Bacteria | Susceptible | Escherichia coli, Pseudomonas aeruginosa |

| Fungi (Yeasts & Molds) | Susceptible | Candida albicans, Aspergillus niger |

| Viruses | Effective against enveloped viruses | Herpes Simplex Virus, Influenza Virus, HIV[4] |

Generally, Gram-positive bacteria are more susceptible to this compound chloride than Gram-negative bacteria.[8] The complex outer membrane of Gram-negative bacteria, containing lipopolysaccharides, can present a greater barrier to the penetration of the antimicrobial agent.

Mechanisms of Microbial Resistance

The widespread use of this compound chloride has led to the emergence of microbial resistance. Understanding these mechanisms is crucial for the responsible use of this biocide and for the development of novel antimicrobial strategies.

-

Alterations in Cell Membrane Composition: Some bacteria can alter the fatty acid composition of their cell membranes, making them less susceptible to intercalation by quaternary ammonium compounds.[8][9]

-

Overexpression of Efflux Pumps: Many bacteria possess membrane proteins known as efflux pumps that can actively transport a wide range of substances, including this compound chloride, out of the cell.[10][11][12] Overexpression of these pumps can prevent the antimicrobial from reaching its target concentration within the cell.

-

Biofilm Formation: Bacteria embedded within a biofilm matrix are often more resistant to antimicrobial agents. The extracellular polymeric substances of the biofilm can act as a physical barrier, preventing this compound chloride from reaching the cells.[13]

The following diagram illustrates the interplay of factors contributing to this compound chloride resistance.

Caption: Key mechanisms of microbial resistance to this compound chloride.

Experimental Protocols for Evaluating Antimicrobial Action

To rigorously assess the antimicrobial properties of this compound chloride and to investigate its mechanism of action, a variety of standardized in vitro assays can be employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Protocol: Broth Microdilution Method

-

Preparation of this compound Chloride Stock Solution: Prepare a sterile stock solution of this compound chloride in an appropriate solvent (e.g., sterile deionized water).

-

Preparation of Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound chloride stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15] Leave wells for positive (microorganism only) and negative (broth only) controls.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[16] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[14]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).[14]

-

Determination of MIC: The MIC is the lowest concentration of this compound chloride at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Assessment of Membrane Potential Disruption

Voltage-sensitive fluorescent dyes can be used to monitor changes in bacterial membrane potential in real-time.[17][18]

Protocol: DiSC3(5) Membrane Potential Assay

-

Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase in a suitable broth medium.

-

Cell Preparation: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline). Resuspend the cells in the same buffer to a standardized optical density.

-

Dye Loading: Add the voltage-sensitive dye DiSC3(5) to the bacterial suspension at a final concentration of 0.5-2 µM and incubate in the dark to allow the dye to accumulate in the polarized cells.[19]

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cell suspension in a fluorometer. The accumulation of the dye in energized cells leads to fluorescence quenching.

-

Addition of this compound Chloride: Add this compound chloride at various concentrations to the cell suspension.

-

Fluorescence Monitoring: Monitor the change in fluorescence over time. Disruption of the membrane potential by this compound chloride will cause the release of the dye from the cells, resulting in an increase in fluorescence (de-quenching).[17]

-

Controls: Include a positive control for depolarization (e.g., using the proton ionophore CCCP) and a negative control (untreated cells).

Evaluation of Enzyme Inhibition

The effect of this compound chloride on specific enzymatic activities can be assessed using in vitro enzyme inhibition assays.[20][21]

Protocol: General Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Obtain a purified enzyme of interest and its corresponding substrate. Prepare solutions of both in a suitable buffer that maintains optimal enzyme activity.

-

Assay Setup: In a microplate or cuvette, combine the buffer, the enzyme solution, and varying concentrations of this compound chloride.

-

Pre-incubation: Pre-incubate the enzyme with this compound chloride for a defined period to allow for interaction.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Measurement of Activity: Measure the rate of the enzymatic reaction by monitoring the formation of a product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Calculation of Inhibition: Calculate the percentage of enzyme inhibition at each concentration of this compound chloride relative to a control reaction without the inhibitor. Determine the IC50 value, which is the concentration of this compound chloride required to inhibit 50% of the enzyme's activity.

The following diagram outlines a generalized workflow for evaluating the antimicrobial action of this compound chloride.

Sources

- 1. What is the mechanism of this compound Chloride? [synapse.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 4. parksideirl.com [parksideirl.com]

- 5. This compound Chloride, USP, 97-103%, Spectrum Chemical 25 g | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]

- 6. calpaclab.com [calpaclab.com]

- 7. alkalisci.com [alkalisci.com]

- 8. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 9. Mechanism of resistance to benzalkonium chloride by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Mechanism Behind Benzalkonium Chloride's Bactericidal Action - Oreate AI Blog [oreateai.com]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. mdpi.com [mdpi.com]

- 16. Assessment of antimicrobial activity [protocols.io]

- 17. microbiologyresearch.org [microbiologyresearch.org]

- 18. microbiologyresearch.org [microbiologyresearch.org]

- 19. frontiersin.org [frontiersin.org]

- 20. blog.biobide.com [blog.biobide.com]

- 21. Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Surfactant Properties of Benzethonium Chloride in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Benzethonium Chloride

This compound chloride is a synthetic quaternary ammonium salt that is widely recognized for its potent antimicrobial properties.[1][2] As a cationic surfactant, it finds extensive application in pharmaceutical, cosmetic, and industrial settings.[1][3][4] This guide delves into the core surfactant properties of this compound chloride, providing a technical framework for its application in research and development.

The Surfactant Nature of this compound Chloride: A Molecular Perspective

This compound chloride's efficacy stems from its amphiphilic structure, which consists of a positively charged hydrophilic head and a long, nonpolar hydrophobic tail.[5] This dual nature allows it to orient itself at interfaces, such as between water and oil or water and air, thereby reducing surface tension. As a cationic surfactant, its positively charged nitrogen atom is crucial for its interaction with negatively charged surfaces, a key aspect of its antimicrobial action.[1][6]

Key Physicochemical Properties

| Property | Value/Description | Source(s) |

| Appearance | White, odorless crystals or powder.[3] | [3] |

| Solubility | Readily soluble in water, ethanol, and acetone.[4] | [4] |

| Molecular Weight | 448.1 g/mol | [3] |

| Topological Polar Surface Area | 18.5 Ų | [3] |

The Core of Surfactant Activity: Critical Micelle Concentration (CMC)

A fundamental property of any surfactant is its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate into spherical structures called micelles. Above the CMC, the surface tension of the solution remains relatively constant.

The CMC of this compound chloride in aqueous solutions has been determined to be approximately 0.0028 mol/L.[7][8] However, it's crucial to understand that this value can be influenced by various factors:

-

Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), can significantly decrease the CMC. This is due to the shielding of the electrostatic repulsion between the cationic head groups, promoting micelle formation at lower concentrations.

-

Temperature: Temperature can also affect the CMC, with studies showing its influence on the self-association of this compound chloride in aqueous solutions.

-

Presence of Other Molecules: The formulation's other components can interact with this compound chloride and alter its CMC.

Experimental Determination of CMC

Several methods can be employed to determine the CMC of this compound chloride in a given formulation.

This classic method involves measuring the surface tension of solutions with increasing concentrations of the surfactant. A sharp break in the plot of surface tension versus the logarithm of concentration indicates the CMC.[9]

Protocol: CMC Determination by Surface Tension

-

Prepare a series of this compound chloride solutions of varying concentrations in the desired solvent (e.g., deionized water).

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the this compound chloride concentration.

-

Identify the inflection point in the curve. This point corresponds to the CMC.[9]

For ionic surfactants like this compound chloride, the conductivity of the solution changes as micelles are formed. A plot of conductivity versus concentration will show a change in slope at the CMC.[9]

Protocol: CMC Determination by Conductivity

-

Prepare a series of this compound chloride solutions in deionized water.

-

Measure the specific conductance of each solution using a conductivity meter.

-

Plot the specific conductance against the concentration of this compound chloride.

-

Identify the point of intersection of the two linear portions of the graph. This concentration is the CMC.

UV spectrophotometry can also be utilized. The formation of micelles can cause a shift in the UV absorption spectrum of this compound chloride, allowing for the determination of the CMC.[7][8]

Protocol: CMC Determination by UV Spectrophotometry

-

Prepare a series of this compound chloride solutions.

-

Measure the absorbance of each solution at a specific wavelength (e.g., in the 250-300 nm region) using a UV-Vis spectrophotometer.[7][8]

-

Plot absorbance versus concentration.

-

Identify the break point in the plot, which corresponds to the CMC.

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Mechanism of Action: The Surfactant's Role in Antimicrobial Efficacy

The primary mechanism of this compound chloride's antimicrobial action is the disruption of microbial cell membranes.[1][10] Its cationic nature allows it to bind to the negatively charged components of bacterial and fungal cell walls.[1][11]

This interaction leads to:

-

Membrane Permeabilization: The hydrophobic tail of the this compound chloride molecule penetrates the lipid bilayer of the cell membrane, disrupting its integrity.[4][5]

-

Leakage of Cellular Contents: This disruption causes the leakage of essential intracellular components, such as ions and small molecules, leading to cell death.[1][4]

-

Protein Denaturation: this compound chloride can also denature essential proteins and enzymes within the microbial cell, further contributing to its demise.[1][4]

Caption: Antimicrobial mechanism of this compound chloride.

Applications in Research and Drug Development

The surfactant properties of this compound chloride make it a versatile tool in various research and development applications.

Antimicrobial Agent and Preservative

Its broad-spectrum activity against bacteria, fungi, and some viruses makes it an effective preservative in pharmaceutical formulations, including ophthalmic, nasal, and topical preparations.[1][4][12] Typical concentrations in these applications range from 0.01% to 0.02%.[13][14]

Emulsifying and Solubilizing Agent

As a surfactant, this compound chloride can act as an emulsifier, helping to stabilize oil-in-water or water-in-oil formulations.[3] It can also be used as a solubilizing agent to increase the aqueous solubility of poorly soluble drug compounds.[15]

Wetting Agent

By reducing the surface tension of a liquid, this compound chloride can improve its ability to spread over a surface, acting as an effective wetting agent.[15] This is particularly useful in topical formulations to ensure even application and contact with the skin.

Interaction with Biological Membranes

The ability of this compound chloride to interact with and disrupt lipid bilayers makes it a valuable tool for studying membrane biophysics.[16][17] Researchers can use it to investigate membrane stability, permeability, and the effects of surfactants on cellular integrity.

Analytical Methodologies for this compound Chloride

Accurate quantification of this compound chloride is essential for formulation development, quality control, and stability studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and robust method for the analysis of this compound chloride.[18][19] Reversed-phase columns are commonly employed, and detection is typically achieved using a UV detector.[18][19]

Exemplary HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile and a buffer solution (e.g., phosphate buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 268 nm |

| Injection Volume | 10 µL |

Note: Method parameters should be optimized for the specific application and instrumentation.

Gas Chromatography (GC)

GC can also be used for the quantitative determination of this compound chloride.[19]

Titration

For determining the total content of this compound chloride, titration methods can be employed as per pharmacopeial standards.[20]

Regulatory Considerations

The use of this compound chloride in pharmaceutical and consumer products is subject to regulatory oversight. In the United States, the Food and Drug Administration (FDA) has established guidelines for its use in various products.[2][21] Similarly, European authorities have regulations concerning its use as an excipient in medicinal products.[22] Researchers and developers must be aware of and adhere to these regulations.

Conclusion

This compound chloride's multifaceted surfactant properties, particularly its ability to reduce surface tension and disrupt microbial membranes, underpin its widespread use in research and drug development. A thorough understanding of its physicochemical characteristics, including its critical micelle concentration and mechanism of action, is paramount for its effective and safe application. The experimental protocols and analytical methodologies outlined in this guide provide a solid foundation for researchers and scientists to harness the full potential of this versatile cationic surfactant.

References

-

Patsnap Synapse. (2024, June 14). What is this compound Chloride used for? Retrieved from [Link]

-

Slate. (2025, March 26). What is this compound Chloride? Cosmetic usage, properties, and regulatory insights. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. PubMed Central. Retrieved from [Link]

-

YouTube. (2025, December 12). Quaternary ammonium compounds QACs action as antiseptics and disinfectants. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzalkonium chloride. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Properties of this compound chloride in micellar solutions and the effect of added sodium chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound chloride. Retrieved from [Link]

-

PubMed. (2024, July 10). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. Retrieved from [Link]

-

The American Cleaning Institute (ACI). (n.d.). Quaternary Ammonium Compounds: FAQ on Common Disinfectant Ingredients. Retrieved from [Link]

-

PubMed. (n.d.). [Properties of this compound chloride in micellar solutions and the effect of added sodium.... Retrieved from [Link]

-

YouTube. (2025, August 12). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Benzalkonium Chloride? Retrieved from [Link]

-

PubMed. (n.d.). [Formulation of this compound chloride into gels]. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC MS Method for Analysis of Benzalkonium Chloride on Primesep SB Column. Retrieved from [Link]

-

PubMed. (n.d.). Wetting properties and critical micellar concentration of benzalkonium chloride mixed in sodium hypochlorite. Retrieved from [Link]

-

National Institutes of Health. (2022, September 19). Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility. Retrieved from [Link]

-

ResearchGate. (n.d.). [Formulation of this compound chloride into gels] | Request PDF. Retrieved from [Link]

-

ChemRxiv. (n.d.). A Short Overview of Benzalkonium Chloride in Pharmaceutical Sector: Safety, Environmental Impact and Alternatives. Retrieved from [Link]

-

CD Formulation. (n.d.). This compound Chloride. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Wetting Properties and Critical Micellar Concentration of Benzalkonium Chloride Mixed in Sodium Hypochlorite. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2016, May 28). Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method. Retrieved from [Link]

-

SGS Polymer Solutions. (n.d.). Benzalkonium Chloride USP Testing. Retrieved from [Link]

-

MDPI. (2019, January 17). Electrochemical Analysis of Aqueous Benzalkonium Chloride Micellar Solution and Its Mediated Electrocatalytic De-Chlorination Application. Retrieved from [Link]

-

National Institutes of Health. (2025, November 14). Effects of Benzalkonium Chloride, a Preservative in Topical Drugs, on the Barrier Function of Human Corneal Epithelial Cells. Retrieved from [Link]

-

Novo Nordisk Pharmatech. (n.d.). Pharmaceutical uses of Benzalkonium Chloride. Retrieved from [Link]

-

Ampak Company, Inc. (n.d.). This compound Chloride: The New Age Antimicrobial. Retrieved from [Link]

-

Investigative Ophthalmology & Visual Science. (2011, February 1). Surface Chemistry Study of the Interactions of Benzalkonium Chloride with Films of Meibum, Corneal Cells Lipids, and Whole Tears. Retrieved from [Link]

-

PubMed. (2011, June 28). Surface Chemistry Study of the Interactions of Benzalkonium Chloride With Films of Meibum, Corneal Cells Lipids, and Whole Tears. Retrieved from [Link]

-

National Institutes of Health. (2023, July 29). Effects of benzalkonium chloride as a cationic surfactant on the physicochemical properties of adlay millet starch films. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of CMC of BAC by (a) conductivity method ( ), (b).... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of Benzalkonium Chloride Partition in Micelle Solutions Using Ultrafiltration Method. PubMed Central. Retrieved from [Link]

-

YouTube. (2023, March 8). BAC Unmasked: Understanding Benzalkonium Chloride with Dr. One Dintwe from DIATOMIC for CHEMIRAD. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). FDA Issues Final Rule on Safety and Effectiveness of Consumer Hand Sanitizers. Retrieved from [Link]

-

Federal Register. (2019, April 11). 4164-01-P DEPARTMENT OF HEALTH AND HUMAN SERVICES Food and Drug Administration 21 CFR Part 310 [Docket No. FDA-2016-N-0124 (form. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Antiseptic FDA Letters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, April 26). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. PubMed Central. Retrieved from [Link]

-

European Medicines Agency. (2017, October 9). Questions and answers on benzalkonium chloride used as an excipient in medicinal products for human use. Retrieved from [Link]-excipient-medicinal-products-human-use_en.pdf)

Sources

- 1. What is this compound Chloride used for? [synapse.patsnap.com]

- 2. This compound chloride - Wikipedia [en.wikipedia.org]

- 3. slate.greyb.com [slate.greyb.com]

- 4. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 6. cleaninginstitute.org [cleaninginstitute.org]

- 7. researchgate.net [researchgate.net]

- 8. [Properties of this compound chloride in micellar solutions and the effect of added sodium chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. youtube.com [youtube.com]

- 11. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. This compound Chloride - CD Formulation [formulationbio.com]

- 15. Actylis - this compound Chloride - Anti-Microbial Agent - Preservative [solutions.actylis.com]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Surface chemistry study of the interactions of benzalkonium chloride with films of meibum, corneal cells lipids, and whole tears - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lcms.cz [lcms.cz]

- 19. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]

- 20. polymersolutions.com [polymersolutions.com]

- 21. infectioncontroltoday.com [infectioncontroltoday.com]

- 22. ema.europa.eu [ema.europa.eu]

The Architectonics of Efficacy: A Deep Dive into the Structure-Activity Relationships of Quaternary Ammonium Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Cationic Head

Quaternary Ammonium Compounds (QACs) represent a cornerstone of antimicrobial science and technology. From their early discovery to their ubiquitous presence in disinfectants, antiseptics, and functional materials, their efficacy is undeniable. However, for the modern researcher and drug development professional, a superficial understanding of their biocidal activity is insufficient. The true power lies in mastering their structure-activity relationships (SAR)—the subtle yet profound ways in which their molecular architecture dictates their potency, selectivity, and toxicological profile. This guide moves beyond a simplistic view, offering a detailed exploration of the core principles that govern QAC efficacy. We will dissect the roles of the hydrophobic tail, the cationic head, and the often-overlooked counter-ion, providing a framework for the rational design of next-generation antimicrobial agents.

I. The Molecular Blueprint of a Quaternary Ammonium Compound

At its core, a QAC is an amphiphilic molecule characterized by a positively charged nitrogen atom covalently bonded to four organic moieties. This fundamental structure can be deconstructed into three key components that collectively determine its biological activity.

-

The Hydrophobic Tail(s): Typically one or two long alkyl chains, this is the lipophilic portion of the molecule that facilitates interaction with and penetration of the microbial cell membrane.

-

The Cationic Head: The quaternary nitrogen atom, which provides the positive charge crucial for the initial electrostatic attraction to the negatively charged microbial cell surface. The groups attached to the nitrogen can vary significantly, influencing steric hindrance and overall charge distribution.

-

The Counter-ion: An anion that balances the positive charge of the quaternary nitrogen. While often considered a minor component, the choice of counter-ion can impact the compound's solubility, stability, and, in some cases, its biological activity.

The interplay between these three components is the foundation of QAC structure-activity relationships.

II. The Hydrophobic Tail: The Key to Membrane Disruption

The length and number of alkyl chains are arguably the most critical determinants of a QAC's antimicrobial potency.

The "Cut-off Effect": A Balancing Act of Lipophilicity

The relationship between alkyl chain length and antimicrobial activity is not linear. As the chain length increases, the compound's lipophilicity rises, enhancing its ability to intercalate into the lipid bilayer of the microbial cell membrane. However, this trend continues only up to a certain point, beyond which the activity plateaus and then declines—a phenomenon known as the "cut-off effect." This is because excessively long chains can lead to poor water solubility and steric hindrance, preventing the molecule from reaching and effectively disrupting the cell membrane.

The optimal alkyl chain length for maximum activity varies depending on the target microorganism. Generally:

-

Gram-positive bacteria: Exhibit peak activity with QACs possessing alkyl chains of 12-14 carbons.

-

Gram-negative bacteria: Often require slightly longer chains of 14-16 carbons for maximal efficacy, likely due to the more complex outer membrane that presents an additional barrier.

-

Fungi (yeasts and molds): Tend to be most susceptible to QACs with shorter alkyl chains, typically around 12 carbons.

| QAC Structure (Alkyl Chain Length) | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Dodecyldimethylbenzylammonium chloride (C12-BAC) | Staphylococcus aureus | 5-10 mg/L | |

| Tetradecyldimethylbenzylammonium chloride (C14-BAC) | Staphylococcus aureus | Lower than C12-BAC | |

| Hexadecyldimethylbenzylammonium chloride (C16-BAC) | Escherichia coli | Optimal activity | |

| Didecyldimethylammonium chloride (C10-DDAC) | Pseudomonas aeruginosa | 43 µg/mL |

Monomeric vs. Gemini QACs: The Power of Two

A significant advancement in QAC design is the development of "gemini" or dimeric QACs. These molecules consist of two monomeric QAC units linked by a spacer chain. Compared to their monomeric counterparts, gemini QACs often exhibit significantly enhanced antimicrobial activity and a broader spectrum of action. This is attributed to their higher charge density and greater propensity to disrupt cell membranes. They also typically have much lower critical micelle concentrations (CMCs), meaning they are more surface-active at lower concentrations.

| Compound Type | Compound | Target Microorganism | MIC | Reference |

| Monomeric | Dodecyltrimethylammonium bromide (DTAB) | S. aureus | 0.252 mM | |

| Monomeric | Dodecyltrimethylammonium bromide (DTAB) | E. coli | 0.36 mM | |

| Gemini | 12-O-12 (ether spacer) | S. aureus | <0.0084 mM | |

| Gemini | 12-O-12 (ether spacer) | E. coli | <0.0084 mM |

III. The Cationic Head and Counter-ion: Influencing Specificity and Solubility

While the hydrophobic tail is the primary driver of membrane disruption, the structure of the cationic head and the nature of the accompanying counter-ion also play important roles.

Head Group Architecture

The groups attached to the quaternary nitrogen can influence the compound's steric profile and its ability to interact with the microbial surface. Common head groups include simple alkyls (e.g., in didecyldimethylammonium chloride - DDAC) and benzyl groups (e.g., in benzalkonium chloride - BAC). More complex heterocyclic structures, such as pyridinium and imidazolium rings, have also been explored, with some studies showing that these modifications can enhance antimicrobial activity.

The Role of the Counter-ion

The counter-ion's primary role is to ensure charge neutrality. The most common counter-ions are halides, such as chloride and bromide. While often considered to have a minimal impact on biological activity, the counter-ion can affect the QAC's solubility and stability. Some research suggests that more lipophilic counter-ions can enhance the overall lipophilicity of the ion pair, potentially influencing its ability to cross biological membranes. However, for many common QACs, the type of counter-ion is generally considered less significant for antimicrobial activity than the length of the hydrophobic chain.

IV. Mechanism of Antimicrobial Action and Resistance

The efficacy of QACs stems from their ability to disrupt microbial cell membranes, leading to cell death. However, microorganisms have evolved mechanisms to counteract this threat.

A Stepwise Assault on the Cell Membrane

The antimicrobial action of QACs is a multi-step process:

-

Adsorption and Electrostatic Interaction: The positively charged cationic head of the QAC is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

-

Membrane Penetration and Disruption: The hydrophobic alkyl tail penetrates the lipid bilayer of the cell membrane. This disrupts the membrane's fluidity and integrity.

-

Leakage of Intracellular Components: The disruption of the membrane leads to the leakage of essential low-molecular-weight intracellular components, such as ions (K+), amino acids, and nucleotides.

-

Cell Lysis and Death: The extensive loss of cellular contents and the collapse of the membrane potential ultimately lead to cell lysis and death.

Bacterial Resistance: A Multifaceted Defense

The widespread use of QACs has led to the emergence of bacterial resistance. The primary mechanisms of resistance include:

-

Efflux Pumps: These are membrane-spanning proteins that actively pump QAC molecules out of the bacterial cell, preventing them from reaching their target concentration. This is a major mechanism of resistance in both Gram-positive and Gram-negative bacteria.

-

Alterations in Cell Wall/Membrane Composition: Changes in the composition of the cell wall or outer membrane can reduce the binding of QACs or hinder their penetration.

-

Biofilm Formation: Bacteria embedded in a biofilm matrix are inherently more resistant to disinfectants. The extracellular polymeric substance (EPS) of the biofilm can act as a physical barrier, preventing QACs from reaching the cells within.

V. Methodologies for Evaluating Structure-Activity Relationships

A systematic evaluation of QAC efficacy is crucial for understanding their SAR and for the development of new compounds. Standardized microbiological methods are employed to quantify their antimicrobial activity.

Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. The broth microdilution method is a commonly used technique.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a suitable growth medium (e.g., Mueller-Hinton Broth) to a standardized concentration (typically ~5 x 10^5 CFU/mL).

-

Serial Dilution of QAC: The QAC is serially diluted in the growth medium in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well containing the diluted QAC is inoculated with the standardized bacterial suspension. Control wells (growth control with no QAC, and sterility control with no bacteria) are also included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the QAC in which no visible growth is observed.

Determining Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is determined following an MIC test.

Experimental Protocol: MBC Assay

-

Perform MIC Test: An MIC test is performed as described above.

-

Subculturing: Aliquots from the wells showing no visible growth (at and above the MIC) are plated onto a suitable agar medium that does not contain the QAC.

-

Incubation: The agar plates are incubated under appropriate conditions to allow any surviving bacteria to grow and form colonies.

-

Determination of MBC: The MBC is the lowest concentration of the QAC that results in a pre-determined reduction (e.g., 99.9%) in the number of colony-forming units (CFU) compared to the initial inoculum.

Evaluating Anti-Biofilm Activity

Given the increased resistance of biofilm-embedded bacteria, it is crucial to assess the efficacy of QACs against biofilms.

Experimental Protocol: Crystal Violet Biofilm Assay

-

Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate and incubated to allow biofilm formation on the well surface.

-

Removal of Planktonic Cells: The medium containing non-adherent (planktonic) cells is removed, and the wells are gently washed.

-

Treatment with QAC: The formed biofilms are then exposed to various concentrations of the QAC for a specified period.

-

Staining: The wells are washed again to remove the QAC, and the remaining biofilm is stained with a 0.1% crystal violet solution.

-

Quantification: The excess stain is washed away, and the crystal violet bound to the biofilm is solubilized with a solvent (e.g., ethanol or acetic acid). The absorbance of the solubilized stain is measured, which is proportional to the amount of biofilm.

Determining Minimum Biofilm Eradication Concentration (MBEC)

The MBEC is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. This is often determined using specialized devices like the MBEC assay plate, which allows for the growth of multiple biofilms on pegs that can then be exposed to different antimicrobial concentrations.

VI. Toxicological Considerations and Future Perspectives

While QACs are effective antimicrobials, their potential for toxicity and environmental impact must be considered. Some QACs have been shown to cause skin and respiratory irritation, and there are concerns about their effects on aquatic ecosystems. The overuse of QACs may also contribute to the development of antimicrobial resistance.

Future research in the field of QACs will likely focus on:

-

Developing novel QACs with improved therapeutic indices: This involves designing molecules with high antimicrobial activity and low toxicity to mammalian cells.

-

Creating QACs with enhanced biodegradability: To minimize their environmental persistence.

-